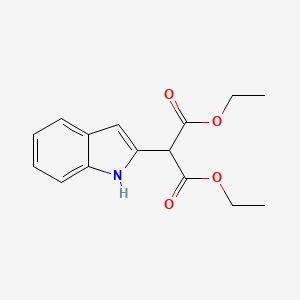
Diethyl (1H-indol-2-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1H-indol-2-yl)propanedioate is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmaceutical importance this compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1H-indol-2-yl)propanedioate can be synthesized through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives. In this method, aryl hydrazines react with ketones under acidic conditions to form the indole core. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole product.
Another approach involves the N-alkylation of indole derivatives. In this method, indole is reacted with alkyl halides in the presence of a base to introduce the desired alkyl group at the nitrogen atom. This reaction is often carried out under mild conditions and can be completed in a relatively short time.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or N-alkylation processes. These methods are optimized for high yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1H-indol-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the indole ring can yield indoline derivatives. This reaction is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Diethyl (1H-indol-2-yl)propanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (1H-indol-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmitter signaling pathways. Additionally, the compound may inhibit certain enzymes involved in cell proliferation, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Diethyl (1H-indol-2-yl)propanedioate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-aldehyde: An intermediate in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific substitution pattern and potential applications in diverse fields. Its versatility as a synthetic intermediate and its promising biological activities make it a valuable compound for further research and development.
Properties
CAS No. |
61417-35-4 |
|---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
diethyl 2-(1H-indol-2-yl)propanedioate |
InChI |
InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12-9-10-7-5-6-8-11(10)16-12/h5-9,13,16H,3-4H2,1-2H3 |
InChI Key |
HQEIICOUHZBIRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=CC=CC=C2N1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















